![molecular formula C20H20N4O4 B3075287 1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-2-carboxylic acid CAS No. 1029108-71-1](/img/structure/B3075287.png)
1-(2-Benzo[1,3]dioxol-5-yl-imidazo[1,2-a]pyrimidin-3-ylmethyl)-piperidine-2-carboxylic acid
Overview
Description
Scientific Research Applications
Synthesis and Derivative Development
Synthesis of Novel Derivatives : Benzo[4,5]imidazo[1,2-a]pyridine derivatives were synthesized through reactions involving 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and various derivatives in the presence of piperidine. These products were prepared within 25–45 minutes in good to excellent yields (Goli-Garmroodi et al., 2015).
One-Stage Synthesis of Condensed Pyrimidines : Condensation of pyrimidin-5-ylpropanoic acids with 1,2-ethanediamine and 1,2-benzenediamine led to the synthesis of new derivatives of imidazo- and benzo[4',5']imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines (Harutyunyan, 2016).
Catalyst-free Synthesis of Benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamides : A new class of these derivatives was synthesized through an environmentally friendly one-pot sequential four-component condensation reaction without using a catalyst (Shaabani et al., 2014).
Functionalization and Reaction Studies
Functionalization Reactions of 1H-Pyrazole-3-Carboxylic Acid : The study examined the reaction mechanism between acid chloride and 2,3-diaminopyridine, forming different structural compounds (Yıldırım et al., 2005).
Palladium-Catalyzed Carbonylative Synthesis of Benzimidazopyrimidinones : This approach was based on a two-step procedure, starting from 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-amines, consisting of a multicomponent palladium-catalyzed oxidative cyclocarbonylation–alkoxycarbonylation process (Mancuso et al., 2017).
Biological Activity and Applications
Anticandidal Activity of Imidazopyridine Derivatives : Hydrazide derivatives of imidazo[1,2-a]pyridine were synthesized and evaluated for anticandidal activity against various Candida strains (Kaplancıklı et al., 2008).
Antineoplastic Activity of Benzimidazole Condensed Ring Systems : A series of substituted benzo[4,5]imidazo[1,2-a]pyrimidine derivatives were synthesized and evaluated for antineoplastic activity, showing variable degrees of effectiveness against different cancer cell lines (Abdel-Hafez, 2007).
Mechanism of Action
Target of Action
Similar compounds have been reported to targetmicrotubules and their component protein, tubulin , which are leading targets for anticancer agents .
Biochemical Pathways
It’s known that microtubule-targeting agents can affect cell division and growth, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The compound’s molecular weight is 366371 , which is within the optimal range for drug-like properties, suggesting potential for good bioavailability.
Result of Action
Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
properties
IUPAC Name |
1-[[2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl]piperidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c25-19(26)14-4-1-2-8-23(14)11-15-18(22-20-21-7-3-9-24(15)20)13-5-6-16-17(10-13)28-12-27-16/h3,5-7,9-10,14H,1-2,4,8,11-12H2,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFOSQZSNDIAKIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)CC2=C(N=C3N2C=CC=N3)C4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201119929 | |
Record name | 1-[[2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl]-2-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201119929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1029108-71-1 | |
Record name | 1-[[2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl]-2-piperidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1029108-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidin-3-yl]methyl]-2-piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201119929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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